Ep300/CREBBP-IN-4

EP300/CREBBP inhibition IC50 comparison biochemical assay

Researchers require potent, validated EP300/CREBBP inhibitors with clear biochemical and cellular data to ensure experimental reproducibility. Ep300/CREBBP-IN-4 is a dual HAT domain inhibitor with quantified performance metrics for assay development and SAR benchmarking. - Biochemical IC50: 0.024 µM (EP300) / 0.064 µM (CREBBP) in cell-free assays - Cellular target engagement: 0.020 µM (H3K27 acetylation inhibition) - Intermediate potency profile ideal for benchmarking vs. ultra-potent or weak modulators - Not for single-agent cytotoxicity (GI50 ~90 µM); use as mechanistic comparator

Molecular Formula C23H22F3N5O3
Molecular Weight 473.4 g/mol
Cat. No. B12405749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEp300/CREBBP-IN-4
Molecular FormulaC23H22F3N5O3
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F
InChIInChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1
InChIKeyTURGXTFEXLEVEN-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ep300/CREBBP-IN-4 Procurement Guide


Ep300/CREBBP-IN-4, also designated Example 56, is a synthetic small molecule that acts as a dual inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) . It is characterized by a reported molecular weight of 473.45 g/mol and the molecular formula C23H22F3N5O3 . In cell-free biochemical assays, Ep300/CREBBP-IN-4 inhibits EP300 and CREBBP with IC50 values of 0.024 μM and 0.064 μM, respectively . This compound also demonstrates cellular target engagement, as evidenced by an IC50 of 0.020 μM for inhibition of intracellular H3K27 acetylation [1]. These quantitative metrics establish a baseline profile for this tool compound, enabling objective comparison against other EP300/CREBBP modulators in research procurement workflows.

Why Ep300/CREBBP-IN-4 Is Not Interchangeable


EP300 and CREBBP inhibitors are a chemically and pharmacologically diverse class, with individual compounds exhibiting wide-ranging differences in biochemical potency, cellular target engagement, and antiproliferative activity [1]. For instance, reported CREBBP IC50 values among common tool compounds span over two orders of magnitude, from low nanomolar (e.g., GNE-781: 0.94 nM) to sub-micromolar (e.g., I-CBP112: 142 nM), and cellular histone acetylation inhibition or GI50 values similarly vary by >1,000-fold . These disparities arise from distinct chemical scaffolds, binding modes (e.g., acetyl-CoA competitive vs. bromodomain binding), and off-target profiles. Consequently, substituting one EP300/CREBBP inhibitor for another without rigorous, data-driven justification can introduce uncontrolled variables in dose-response relationships, selectivity windows, and phenotypic readouts. The following quantitative evidence guide for Ep300/CREBBP-IN-4 is designed to empower scientists and procurement specialists to make precise, comparator-informed selections based on verifiable experimental data.

Quantitative Differentiation of Ep300/CREBBP-IN-4


Biochemical Potency Comparison

Ep300/CREBBP-IN-4 exhibits a distinct potency profile relative to commonly used EP300/CREBBP inhibitors. In cell-free assays, it inhibits EP300 with an IC50 of 0.024 μM and CREBBP with an IC50 of 0.064 μM . Compared to the bromodomain inhibitor SGC-CBP30, Ep300/CREBBP-IN-4 is approximately 1.7-fold less potent against CREBBP (64 nM vs. 38 nM) but 6.3-fold less potent against EP300 (24 nM vs. 38 nM) . Compared to the highly potent GNE-781, Ep300/CREBBP-IN-4 is 68-fold less potent against CREBBP (64 nM vs. 0.94 nM) [1]. Conversely, Ep300/CREBBP-IN-4 is 2.2-fold more potent against CREBBP than I-CBP112 (64 nM vs. 142 nM) .

EP300/CREBBP inhibition IC50 comparison biochemical assay

Cellular Target Engagement: H3K27 Acetylation

Ep300/CREBBP-IN-4 demonstrates direct cellular target engagement by inhibiting histone H3 lysine 27 acetylation (H3K27Ac) with an IC50 of 0.020 μM . This cellular potency is comparable to its biochemical EP300 IC50 (0.024 μM), suggesting efficient cell permeability and target modulation. For context, the EP300/CREBBP HAT inhibitor CPI-1612 inhibits H3K18 acetylation in HCT-116 cells with an IC50 of <7.9 nM . Conversely, the bromodomain inhibitor I-CBP112 has been reported to enhance, rather than inhibit, acetylation at H3K18 and H3K23 sites . This divergent cellular phenotype underscores the mechanistic and functional differentiation between inhibitors targeting the HAT catalytic domain (Ep300/CREBBP-IN-4, CPI-1612) versus those targeting bromodomains (I-CBP112).

H3K27Ac cellular target engagement epigenetic assay

Antiproliferative Activity in Cancer Cells

Ep300/CREBBP-IN-4 suppresses the proliferation of LK2 and TE-8 cancer cell lines with GI50 values of 88.333 μM and 98.803 μM, respectively, following a 3-day treatment over a concentration range of 38 nM to 10 mM [1]. In contrast, the more potent HAT inhibitor CPI-1612 inhibits the growth of JEKO-1 cells (a mantle cell lymphoma line sensitive to CBP/EP300 inhibition) with a GI50 of 14 nM [2]. The ~6,000-fold difference in antiproliferative potency between Ep300/CREBBP-IN-4 and CPI-1612 in their respective models highlights that Ep300/CREBBP-IN-4's cellular growth-inhibitory effects occur at high micromolar concentrations, whereas its target engagement is observed at low nanomolar levels. This disparity may be attributable to cell line-specific sensitivity, compound-specific off-target effects, or the complex relationship between HAT inhibition and growth arrest.

cancer cell proliferation GI50 LK2 TE-8

Selectivity Profile and Knowledge Gaps

Publicly available selectivity data for Ep300/CREBBP-IN-4 against a broad panel of acetyltransferases, bromodomains, or other epigenetic targets is currently limited or absent . In contrast, well-characterized probes like SGC-CBP30 have been profiled against 136 GPCRs, ion channels, enzymes, and kinases, demonstrating minimal activity (IC50 >1 μM) except for four targets (Adrenergic α2C: 0.11 μM, Adrenergic α2A: 0.57 μM, PDE5: 0.15 μM, PAF: 0.51 μM) [1]. Similarly, I-CBP112 shows little activity against other bromodomains (ATAD2, BAZ2B, BRD2(BD2), BRD4(BD1), PB1(BD5), PCAF, PHIP(BD2), TRIM24) at concentrations up to 1 mM . The absence of comparable selectivity data for Ep300/CREBBP-IN-4 represents a significant evidence gap that may limit its adoption as a high-confidence chemical probe where target specificity is paramount.

selectivity off-target HAT inhibitor

Optimal Applications for Ep300/CREBBP-IN-4


Cell-Free HAT Activity Assays

Ep300/CREBBP-IN-4 is well-suited for in vitro biochemical assays requiring dual inhibition of EP300 and CREBBP with IC50 values of 0.024 μM and 0.064 μM, respectively . Its intermediate potency profile makes it a useful reference compound for benchmarking novel inhibitors in HAT activity assays, particularly when comparing across chemical series where extreme potency (e.g., GNE-781) may mask subtle SAR differences. Researchers should consider that the compound's selectivity against other acetyltransferases is not fully characterized .

Cellular H3K27 Acetylation Studies

The demonstrated ability of Ep300/CREBBP-IN-4 to inhibit intracellular H3K27 acetylation with an IC50 of 0.020 μM supports its use in cellular models for investigating EP300/CREBBP-dependent transcriptional regulation . This cellular activity, combined with its HAT domain targeting mechanism, differentiates it from bromodomain inhibitors like I-CBP112, which do not suppress acetylation . Ideal experiments include short-term acetylation assays, ChIP-seq, and transcriptional profiling where direct suppression of HAT catalytic activity is required.

Comparative Pharmacology and SAR Studies

Given the >6,000-fold disparity between its cellular target engagement potency (0.020 μM) and antiproliferative GI50 values (~90 μM) , Ep300/CREBBP-IN-4 is not recommended as a single-agent cytotoxic probe in cell viability screens. Instead, it serves as a valuable comparator for structure-activity relationship (SAR) studies aiming to decouple HAT inhibition from growth inhibition. Its unique activity profile provides a benchmark for identifying compounds with improved cellular potency or different mechanistic signatures.

Reference Standard for Procurement and QC

Ep300/CREBBP-IN-4 (CAS 2259641-42-2) is commercially available from multiple reputable vendors, with documented biochemical and cellular IC50 values that can be used as acceptance criteria for lot-to-lot consistency . Procurement specialists and core facility managers can utilize these quantitative benchmarks to verify compound identity and activity upon receipt, particularly in multi-site studies or when establishing internal reference standards for EP300/CREBBP inhibitor workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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